molecular formula C11H13NS B170496 1-(Benzo[b]thiophen-2-yl)propan-1-amine CAS No. 147724-77-4

1-(Benzo[b]thiophen-2-yl)propan-1-amine

Cat. No.: B170496
CAS No.: 147724-77-4
M. Wt: 191.29 g/mol
InChI Key: AKKGPUPELJCYJM-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)propan-1-amine is a secondary amine derivative featuring a benzo[b]thiophene core linked to a three-carbon aliphatic chain terminated by a primary amine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and parasitic diseases.

Properties

CAS No.

147724-77-4

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)propan-1-amine

InChI

InChI=1S/C11H13NS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3

InChI Key

AKKGPUPELJCYJM-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=CC=CC=C2S1)N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2S1)N

Origin of Product

United States

Comparison with Similar Compounds

BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine)
  • Structure : Cyclohexyl-piperidine linked to benzo[b]thiophene.
  • Synthesis : Prepared via lithiation of benzo[b]thiophene followed by reaction with cyclohexenyl-piperidine intermediates (Method A/B2) .
  • Activity: Competitive inhibitor of Trypanothione Reductase (TryR, IC₅₀ = 3.3 µM) and anti-trypanosomal agent (EC₅₀ = 10 µM against T. brucei). SAR studies highlight the necessity of the benzo[b]thiophene moiety; replacement with naphthyl or benzo[b]thiazole reduces potency .
  • Key Data :
    • Molecular Weight: 299.43 g/mol
    • Ligand Efficiency: 0.35 kcal/mol·L .
Ammoxetine ((±)-3-(Benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine)
  • Structure : Propan-1-amine backbone with benzo[d][1,3]dioxol and thiophen-2-yl substituents.
  • Activity: Potent SNRI (serotonin-norepinephrine reuptake inhibitor) with acute analgesic effects in animal models .
  • Key Data :
    • Molecular Weight: 307.36 g/mol
    • Selectivity: High affinity for 5-HT and NE transporters.
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanone Derivatives
  • Structure: Propanone derivatives with benzo[b]thiophene and arylpiperazine groups.
  • Synthesis : Acylation of benzo[b]thiophene intermediates with piperazine derivatives .
  • Activity : Evaluated as 5-HT1A serotonin receptor antagonists, demonstrating the versatility of the benzo[b]thiophene scaffold in CNS-targeting drug design .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Pharmacological Targets
1-(Benzo[b]thiophen-2-yl)propan-1-amine 191.29 (calculated) ~2.5 1 (NH₂) 1 (S) Potential CNS/parasitic targets (inferred)
BTCP 299.43 3.8 0 2 (N, S) Trypanothione Reductase
Ammoxetine 307.36 2.9 1 (NH) 5 (O, N) 5-HT/NE transporters
  • Key Observations: The primary amine in this compound may enhance aqueous solubility compared to tertiary amines in BTCP.

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